molecular formula C20H18N2O6 B2696603 Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate CAS No. 888469-33-8

Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate

Cat. No.: B2696603
CAS No.: 888469-33-8
M. Wt: 382.372
InChI Key: CFXMBNRLFOTKMP-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a related compound . It’s a solid substance with the empirical formula C11H12O4 .


Synthesis Analysis

While the specific synthesis process for your compound is not available, a related compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride, was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .


Molecular Structure Analysis

The crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide), has been studied . It forms two intermolecular N–H—S hydrogen bonds and an intramolecular N–H—N hydrogen bond .


Physical and Chemical Properties Analysis

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a solid substance . More specific physical and chemical properties are not available in the literature I found.

Scientific Research Applications

Antimicrobial Screening

  • Synthesis and Antimicrobial Screening : Benzofuran aryl ureas and carbamates, related to the compound , have been synthesized and screened for antimicrobial activities. This research indicates potential applications in developing new antimicrobial agents (Kumari et al., 2019).

Antifungal Effects

  • Antifungal Properties of Carbamates : Studies have shown that certain carbamate compounds exhibit strong antifungal activities, suggesting their use in fungicide development and other related applications (Park et al., 2001).

Photodegradation Studies

  • Photodegradation of Urethane Model Systems : Research on the photodegradation of ethyl N-phenyl-carbamate, a compound structurally related to the query, provides insights into its stability and degradation under light exposure, which is crucial for material science and environmental studies (Beachell & Chang, 1972).

Catalytic Applications

  • Hydrodeoxygenation Catalysts : The transformation of benzofuran derivatives over catalysts like NiMoP/Al2O3 has been studied, suggesting the potential of these compounds in catalytic applications, particularly in hydrodeoxygenation processes (Romero et al., 2009).

Antimicrobial and Anticancer Activity

  • Synthesis and Biological Activity : Another study involved the synthesis of pyrazole derivatives containing benzofuran and their subsequent testing for antimicrobial and anticancer activities. This indicates the potential of these compounds in pharmaceutical research (Abdel-Wahab et al., 2008).

  • Antineoplastic and Antifilarial Agents : Ethylated carbamates have been investigated for their potential as antineoplastic and antifilarial agents, showcasing another significant application in medical research (Ram et al., 1992).

Safety and Hazards

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . This means it is harmful if swallowed and causes serious eye damage .

Properties

IUPAC Name

ethyl N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-2-25-20(24)22-17-13-5-3-4-6-14(13)28-18(17)19(23)21-12-7-8-15-16(11-12)27-10-9-26-15/h3-8,11H,2,9-10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXMBNRLFOTKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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